YE6144

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

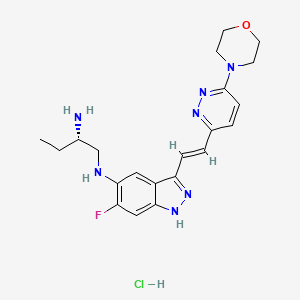

Molecular Formula |

C21H27ClFN7O |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1 |

InChI Key |

NUNTVCPRDFANCY-ZOWAZICSSA-N |

Isomeric SMILES |

CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl |

Canonical SMILES |

CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YE6144

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YE6144 is a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[1] Extensive research demonstrates that this compound selectively suppresses the activity of IRF5 by directly inhibiting its phosphorylation.[2][3][4] This action prevents the nuclear translocation of IRF5, thereby blocking the downstream transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6] Notably, this compound exhibits high selectivity for IRF5, with minimal impact on the related NF-κB signaling pathway.[4][5][7] Preclinical studies in mouse models of lupus have shown that this compound can attenuate disease progression, reduce autoantibody production, and alleviate symptoms such as splenomegaly and renal dysfunction, highlighting its therapeutic potential.[5][6][8]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of Interferon Regulatory Factor 5 (IRF5). IRF5 is a critical mediator of innate immune responses, particularly downstream of endosomal Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9, which recognize nucleic acids.[1][4]

Upon TLR activation, a signaling cascade involving the MyD88 adaptor protein leads to the activation of various kinases, including IKKβ, which are responsible for phosphorylating IRF5.[5][9] Phosphorylation is a critical activation step that induces a conformational change in IRF5, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus.[5] Once in the nucleus, IRF5 binds to specific DNA sequences (Interferon-Stimulated Response Elements, or ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12).[5][7]

This compound exerts its inhibitory effect by preventing the phosphorylation of IRF5.[2][4] By blocking this crucial activation step, this compound ensures that IRF5 remains in its inactive, monomeric state in the cytoplasm, thereby inhibiting its entire downstream signaling cascade. A key feature of this compound is its selectivity; while sharing upstream kinases like IKKβ, the activation of the transcription factor NF-κB is only marginally affected by this compound, suggesting a discriminatory mechanism of action.[4][7]

Signaling Pathway Visualization

The following diagram illustrates the TLR7/9 signaling pathway and the specific point of intervention for this compound.

Caption: TLR signaling pathway leading to IRF5 and NF-κB activation, with this compound inhibition point.

Quantitative Data Presentation

The inhibitory activity and efficacy of this compound have been quantified in various in vitro and in vivo experimental systems. The key data are summarized below.

| Parameter | System / Cell Type | Stimulant | Value | Reference |

| IC₅₀ | Human Peripheral Blood Mononuclear Cells (PBMCs) | R-848 (3 µM) | ~0.09 µM | [2][4][6] |

| Effective Concentration | Human PBMCs | R-848 (3 µM) | 1 µM | [2][8] |

| Effective Concentration | Mouse Splenocytes | R-848 (3 µM) | 3 µM | [2][8] |

| Effective Dose | NZB/W F1 Mouse Model of SLE | N/A | 40.0 mg/kg (s.c.) | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol: In Vitro Inhibition of IRF5 Phosphorylation

This protocol details the methodology used to assess the direct impact of this compound on IRF5 phosphorylation in primary immune cells.

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Alternatively, prepare splenocytes from wild-type mice by mechanical dissociation of the spleen followed by red blood cell lysis.

-

Resuspend cells in complete RPMI-1640 medium.

-

-

Compound Treatment:

-

Cell Stimulation:

-

Protein Extraction:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.

-

Determine protein concentration using a BCA assay.

-

-

Immunoassay:

-

Analyze cell lysates using a capillary-based immunoassay (e.g., Simple Western) or traditional Western Blot.[4][10]

-

Use primary antibodies specific for phospho-IRF5 (targeting key sites like S462) and total IRF5.

-

Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[4][10]

-

Quantify band intensities to determine the ratio of phosphorylated IRF5 to total IRF5.

-

Protocol: In Vitro Cytokine Production Assay

This protocol is used to measure the functional consequence of IRF5 inhibition, specifically the reduction in type I IFN production.

-

Cell Preparation:

-

Isolate and prepare human PBMCs as described in Protocol 4.1.

-

-

Compound Treatment:

-

Pre-treat PBMCs with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle control for 30 minutes.[4]

-

-

Cell Stimulation:

-

Supernatant Collection:

-

Centrifuge the cell plates and carefully collect the culture supernatant.

-

-

ELISA:

-

Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

-

Plot the results on a logarithmic scale against the this compound concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.[4][10]

-

Experimental Workflow Visualization

The diagram below outlines the general workflow for the in vitro testing of this compound.

Caption: A generalized workflow for in vitro analysis of this compound's inhibitory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

YE6144: A Prototypical Inhibitor of Interferon Regulatory Factor 5 (IRF5) for Inflammatory Diseases

An In-depth Technical Guide

Abstract Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that mediates immune responses downstream of Toll-like receptors (TLRs) and other innate immune sensors.[1][2][3] Dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), making it a compelling therapeutic target.[2][4][5] This document provides a comprehensive technical overview of YE6144, a novel small-molecule inhibitor of IRF5. This compound selectively suppresses IRF5 activation by inhibiting its phosphorylation, leading to reduced production of type I interferons and other pro-inflammatory cytokines.[4][6][7] We detail the IRF5 signaling pathway, present preclinical data for this compound in structured tables, and provide detailed protocols for key experimental assays used in its characterization. This guide is intended for researchers and drug development professionals investigating novel therapeutics for inflammatory and autoimmune disorders.

Introduction: The Role of IRF5 in Inflammation

Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors, which play essential roles in host defense, immune regulation, and oncogenesis.[1] Unlike other IRFs that primarily drive antiviral responses, IRF5 is a key regulator of pro-inflammatory gene expression.[1] It is constitutively expressed in various immune cells, including macrophages, dendritic cells (DCs), and B cells.[1][2]

Genetic studies have identified polymorphisms in the IRF5 gene that are associated with an increased risk for several autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][8] In patients with SLE, both the expression and activation of IRF5 are significantly elevated, correlating with disease activity.[2][5] IRF5 activation leads to the production of numerous cytokines implicated in autoimmunity, such as type I interferons (IFN-α/β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2] This central role in driving inflammation highlights IRF5 as a promising target for therapeutic intervention.

The IRF5 Signaling Pathway

IRF5 is activated downstream of several pattern recognition receptors, most notably the Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR8.[2][9] The canonical activation pathway is dependent on the adaptor protein MyD88.[2][9]

Upon ligand binding, TLRs recruit MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4, and TNF receptor-associated factor 6 (TRAF6).[2][8][9] This complex, often termed the "Myddosome," initiates a signaling cascade where TRAF6, an E3 ubiquitin ligase, mediates the K63-linked ubiquitination of IRF5.[2][9] Subsequently, the kinase IKKβ (Inhibitor of nuclear factor Kappa-B Kinase beta) is activated, which phosphorylates IRF5 at key serine residues in its C-terminal region.[1][2][8]

These post-translational modifications—ubiquitination and phosphorylation—induce a conformational change in IRF5, leading to its homodimerization and subsequent translocation from the cytoplasm to the nucleus.[1][2] In the nucleus, the IRF5 homodimer binds to specific DNA sequences in the promoters of target genes, driving the transcription of type I IFNs and pro-inflammatory cytokines.[1] The small-molecule inhibitor this compound specifically intervenes in this pathway by preventing the critical phosphorylation step, thereby blocking IRF5 activation.[6][7]

This compound: A Selective IRF5 Inhibitor

This compound is a prototypical small-molecule inhibitor of IRF5, identified through high-throughput screening of chemical libraries.[10][11] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[6][7] While upstream kinases like IKKβ are shared with other pathways, such as NF-κB activation, studies have shown that this compound only minimally affects NF-κB nuclear translocation.[4][7] This suggests a selective interaction that discriminates between the activation of IRF5 and NF-κB, providing a targeted therapeutic approach with a potentially favorable safety profile.[7]

Preclinical Characterization of this compound

The efficacy of this compound has been evaluated in both in vitro cellular assays and in vivo animal models of autoimmune disease.

In Vitro Efficacy

This compound demonstrates potent activity in primary human and mouse immune cells. It effectively inhibits the phosphorylation of IRF5, blocks the production of type I interferons, and reduces the expression of IFN-stimulated genes.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Type | Stimulus | Key Result | Reference |

|---|---|---|---|---|

| Type I IFN Production | Human PBMCs | R-848 (TLR7 agonist) | IC₅₀ ≈ 0.09 µM | [6][12][13] |

| IRF5 Phosphorylation | Human PBMCs | R-848 | Inhibition observed at 1 µM | [6][7][14] |

| IRF5 Phosphorylation | Mouse Splenocytes | R-848 | Inhibition observed at 3 µM | [6][14] |

| IRF5 Nuclear Translocation | Human Monocytes & pDCs | R-848 | Substantial inhibition at 1 µM | [7][13] |

| Gene Expression | Mouse Splenocytes | TLR7/9 ligands | Weakened induction of Ifnb1 & Ifna | [13][14] |

| NF-κB p65 Translocation | Human Monocytes & pDCs | R-848 | Marginally inhibited or unchanged |[7] |

In Vivo Efficacy

The therapeutic potential of this compound was assessed in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease that closely mimics human SLE. Administration of this compound, both before and after disease onset, effectively suppressed disease progression.

Table 2: Summary of In Vivo Efficacy of this compound in NZB/W F1 Mouse Model of SLE

| Parameter | Dosing Regimen | Key Outcome | Reference |

|---|---|---|---|

| Autoantibody Production | 40 mg/kg, s.c. | Suppressed exacerbation of autoantibodies | [6][7][13][14] |

| Splenomegaly | 40 mg/kg, s.c. (post-onset) | Suppressed spleen enlargement | [7][13][14] |

| Renal Dysfunction | 40 mg/kg, s.c. (post-onset) | Alleviated proteinuria and glomerulonephritis | [7][14] |

| Disease Progression | 40 mg/kg, s.c. | Maintained remission and slowed disease course |[7][12] |

Key Experimental Methodologies

The characterization of an IRF5 inhibitor like this compound involves a series of specific biochemical and cellular assays. Below are detailed protocols for several key experiments.

Luciferase Reporter Assay for High-Throughput Screening

This assay is used to screen large compound libraries for inhibitors of IRF5-mediated transcription.[10]

-

Cell Line : Use a stable cell line (e.g., THP-1 monocytes) co-transfected with two plasmids:

-

Plating : Seed the reporter cells into 96- or 384-well plates at a predetermined density (e.g., 40,000 cells/well).[17]

-

Compound Treatment : Add library compounds (typically at 1-10 µM) to the wells and incubate for 1 hour. Include DMSO as a vehicle control.

-

Stimulation : Induce IRF5 activation by adding a TLR agonist like R-848 (e.g., 3 µM final concentration).

-

Incubation : Incubate the plates at 37°C with 5% CO₂ for 6-24 hours.[17]

-

Lysis and Reading : Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.[15][16]

-

Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Identify compounds that selectively reduce the normalized signal in stimulated cells without affecting the basal signal or Renilla expression (to exclude cytotoxic compounds).[17]

IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)

This assay directly measures the inhibition of IRF5 phosphorylation.[7][18]

-

Cell Culture and Treatment : Culture human PBMCs or mouse splenocytes. Pre-treat cells with this compound (e.g., 1-3 µM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulation : Add R-848 (e.g., 3 µM) and incubate for 60 minutes to induce IRF5 phosphorylation.

-

Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Immunoassay : Analyze cell lysates (equal protein amounts) using a capillary-based immunoassay system (e.g., Wes™). Load lysates and primary antibodies against phospho-IRF5 (Ser462), total IRF5, and a loading control (e.g., GAPDH).[18]

-

Data Analysis : Quantify the chemiluminescent signal for each protein. Normalize the phospho-IRF5 signal to the total IRF5 signal to determine the extent of phosphorylation inhibition by this compound.

Immunoprecipitation (IP) of IRF5

This protocol is used to isolate IRF5 and its interacting partners.

-

Cell Lysis : Lyse treated and untreated cells (e.g., THP-1 or Ramos B cells) in a non-denaturing lysis buffer (e.g., 1% Triton X-100 based buffer) with protease/phosphatase inhibitors.[19][20]

-

Pre-clearing : Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[20]

-

Immunoprecipitation : Transfer the pre-cleared lysate to a new tube. Add a validated anti-IRF5 antibody (or an isotype control IgG) and incubate overnight at 4°C with rotation.[19][21]

-

Complex Capture : Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[22]

-

Washing : Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

-

Elution : Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis : Analyze the eluted proteins by Western blotting using antibodies against IRF5 or suspected interacting proteins.

Chromatin Immunoprecipitation (ChIP) for IRF5 Target Genes

ChIP is used to determine if IRF5 directly binds to the promoter regions of specific genes following activation.

-

Cross-linking : Treat cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[23]

-

Cell Lysis and Chromatin Shearing : Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[24]

-

Immunoprecipitation : Dilute the sheared chromatin and perform immunoprecipitation overnight at 4°C using an anti-IRF5 antibody, following the steps outlined in the IP protocol (5.3). Use a normal IgG as a negative control. An "input" sample (a fraction of the sheared chromatin) should be saved.

-

Washing and Elution : Wash the captured immune complexes extensively to remove non-specific chromatin. Elute the protein-DNA complexes from the beads.[25]

-

Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

-

DNA Purification : Treat samples with RNase A and Proteinase K, then purify the DNA using a silica-based column or phenol-chloroform extraction.[23][25]

-

Analysis : Use quantitative PCR (qPCR) with primers specific for the promoter regions of known or putative IRF5 target genes (e.g., IFNB1, IL6). Compare the amount of precipitated DNA in the IRF5-IP sample to the IgG control, normalized to the input sample, to determine enrichment.

Summary and Future Directions

This compound represents a significant tool for studying the biological functions of IRF5. As a selective inhibitor of IRF5 phosphorylation, it has demonstrated potent anti-inflammatory effects in both cellular and preclinical models of autoimmune disease.[4][7] The data strongly support the hypothesis that targeting IRF5 is a viable therapeutic strategy for conditions like SLE, where its activity is aberrantly high.[11]

Further research is needed to fully elucidate the detailed molecular interactions between this compound and its target, which may require structural optimization to develop a clinical candidate.[7] Nevertheless, the successful preclinical use of this compound provides a robust proof-of-concept for IRF5 inhibition and paves the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases.

References

- 1. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 2. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]

- 3. IRF5 - Wikipedia [en.wikipedia.org]

- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of IRF5 inhibitors [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 13. | BioWorld [bioworld.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Specific detection of interferon regulatory factor 5 (IRF5): A case of antibody inequality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 21. Development of Monoclonal Antibodies Against Human IRF-5 and Their Use in Identifying the Binding of IRF-5 to Nuclear Import Proteins Karyopherin-α1 and -β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 25. youtube.com [youtube.com]

The Selective Inhibition of IRF5 Phosphorylation by YE6144: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. Its activation is tightly regulated by post-translational modifications, primarily phosphorylation. Dysregulation of IRF5 activity is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target. This document provides a detailed technical guide on YE6144, a novel small-molecule inhibitor that selectively targets IRF5 phosphorylation. We will delve into the molecular pathways of IRF5 activation, the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for assessing its activity.

The IRF5 Signaling Pathway

IRF5 is a latent transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.[1] Its activation is a multi-step process initiated by upstream signaling from pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

Upstream Activation and Kinase Involvement

The TLR-MyD88 pathway is a well-characterized activator of IRF5.[1][2] Upon ligand binding, TLRs recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, TRAF6, and TAK1.[1][3] This cascade culminates in the activation of several kinases, including IκB kinase β (IKKβ), TANK-binding kinase 1 (TBK1), and Receptor-Interacting Protein 2 (RIP2), which directly phosphorylate IRF5.[1][2][4]

Phosphorylation and Dimerization

IRF5 possesses multiple phosphorylation sites primarily located in a C-terminal serine-rich region.[1][2][3] Phosphorylation at specific residues, such as Ser462 by IKKβ, is a crucial step that induces a conformational change, leading to the homodimerization of IRF5.[3][5] Other identified phosphorylation sites include T10, S158, S309, S317, S451, S425, S427, S430, and S436, each potentially contributing to different aspects of IRF5 activity, including nuclear translocation and transcriptional regulation.[1][2]

Nuclear Translocation and Transcriptional Activity

Once phosphorylated and dimerized, IRF5 translocates to the nucleus, where it binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes.[6] This leads to the transcription of type I IFNs (IFN-α and IFN-β) and other pro-inflammatory cytokines like IL-6 and TNF-α.[1]

Figure 1. Simplified IRF5 signaling pathway upon TLR activation.

This compound: A Prototypical IRF5 Inhibitor

This compound is a small-molecule compound identified as a prototypical inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[7][9]

Mechanism of Action

This compound effectively blocks the phosphorylation of IRF5, which in turn prevents its dimerization and subsequent nuclear translocation.[1][9] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines.[10][11] Notably, this compound demonstrates selectivity for IRF5, with only minimal effects on the activation of NF-κB, another key transcription factor downstream of the TLR-MyD88 pathway.[1][9]

Figure 2. Mechanism of action of this compound on the IRF5 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Stimulant | Value | Reference |

| IC₅₀ (IFN-β & IFN-α production) | Human PBMCs | R-848 | 0.09 µM | [7][8][10] |

| Concentration for IRF5 Phosphorylation Inhibition | Human PBMCs | R-848 | 1 µM | [7][11] |

| Concentration for IRF5 Phosphorylation Inhibition | Mouse Splenocytes | R-848 | 3 µM | [7][11] |

Table 2: In Vivo Administration of this compound

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| NZB/W F1 mice (SLE model) | 40.0 mg/kg | Subcutaneous (s.c.), once | Suppressed autoantibody production, splenomegaly, and renal dysfunction | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on IRF5 phosphorylation and downstream signaling.

Cell Culture and Treatment

Objective: To prepare and treat primary immune cells with this compound and a TLR agonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

R-848 (TLR7/8 agonist)

-

DMSO (vehicle control)

Protocol:

-

Isolate PBMCs from healthy human donors or splenocytes from mice.

-

Culture the cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with this compound at the desired concentrations (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or an equivalent volume of DMSO for 30 minutes at 37°C.[11]

-

Stimulate the cells with a TLR agonist, such as 3 µM R-848, for the specified duration (e.g., 60 minutes for phosphorylation analysis, 24 hours for cytokine analysis).[11]

-

Harvest the cells for downstream analysis.

Analysis of IRF5 Phosphorylation by Capillary-Based Immunoassay (e.g., Simple Western)

Objective: To quantify the levels of phosphorylated and total IRF5 in cell lysates.

Materials:

-

Cell lysates from treated cells

-

Primary antibodies: anti-phospho-IRF5 (specific to the phosphorylation site of interest, e.g., Ser462), anti-total IRF5, and anti-GAPDH (loading control)

-

Capillary-based immunoassay system and reagents

Protocol:

-

Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare the samples for the capillary-based immunoassay according to the manufacturer's instructions.

-

Load the cell lysates and antibodies into the system.

-

Run the assay to separate proteins by size and detect the target proteins.

-

Analyze the data to determine the relative levels of phosphorylated IRF5, normalized to total IRF5 and the loading control.[11]

Measurement of Cytokine Production by ELISA

Objective: To measure the concentration of type I IFNs in the culture supernatant.

Materials:

-

Culture supernatants from treated cells

-

ELISA kits for IFN-α and IFN-β

-

Microplate reader

Protocol:

-

Collect the culture supernatants after the 24-hour stimulation period.

-

Perform the ELISA for IFN-α and IFN-β according to the manufacturer's protocol.[11]

-

Read the absorbance on a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

Figure 3. General experimental workflow for evaluating this compound activity.

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by IRF5 hyperactivation. Its ability to selectively inhibit IRF5 phosphorylation without significantly affecting NF-κB signaling highlights its potential for a more targeted immunomodulatory approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting the IRF5 pathway. Further studies are warranted to elucidate the detailed molecular interactions of this compound and to optimize its pharmacological properties for clinical development.[9]

References

- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 3. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]

- 4. Activation of Interferon Regulatory Factor 5 by Site Specific Phosphorylation | PLOS One [journals.plos.org]

- 5. Protein kinase IKKβ-catalyzed phosphorylation of IRF5 at Ser462 induces its dimerization and nuclear translocation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRF5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

YE6144: A Prototypical Inhibitor of IRF5 for the Potential Treatment of Autoimmune Diseases

An In-depth Technical Guide on the Discovery and Preclinical Development of YE6144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5). All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

Interferon Regulatory Factor 5 (IRF5) is a key transcription factor in the innate immune system, playing a crucial role in the downstream signaling of Toll-like receptors (TLRs), particularly TLR7 and TLR9.[1] Dysregulation and hyperactivation of IRF5 have been strongly implicated in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][3] This has positioned IRF5 as a compelling therapeutic target for the development of novel immunomodulatory agents.[2][3] this compound is a prototypical small-molecule inhibitor of IRF5 that has demonstrated promising preclinical activity in cellular and animal models of autoimmunity.[4][5]

Discovery and Development

This compound was identified through a high-throughput screening (HTS) campaign of approximately 100,000 compounds aimed at discovering selective inhibitors of IRF5 transcriptional activity.[4] Following the initial screening, a hit compound was further optimized through the analysis of its analogs, leading to the identification of this compound.[4]

References

- 1. | BioWorld [bioworld.com]

- 2. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YE6144 is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). By specifically targeting the phosphorylation of IRF5, this compound effectively blocks its activation and subsequent downstream signaling, leading to the suppression of pro-inflammatory cytokines, including type I interferons (IFNs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in immunology and drug development.

Chemical Structure and Properties

This compound is chemically defined as (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride.[1][2] Its structure is characterized by a fluoro-indazolyl core linked to a morpholinopyridazinyl vinyl group and a butanediamine side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride | [1] |

| CAS Number | 3065657-02-2 | [1][3] |

| Molecular Formula | C21H27ClFN7O | [1][3] |

| Molecular Weight | 447.94 g/mol | [1][3] |

| Appearance | Solid | [4] |

| SMILES | CC--INVALID-LINK--N.[H]Cl | [4] |

Table 2: Solubility of this compound

| Solvent | Concentration | Conditions | Reference |

| DMSO (in vitro) | 55 mg/mL (122.78 mM) | Sonication is recommended. | [3] |

| DMSO (in vitro) | 70 mg/mL (156.27 mM) | Ultrasonic and warming to 60°C. | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) | 10 mg/mL (22.32 mM) | Sonication is recommended. Solvents should be added sequentially. | [3] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) (in vivo) | ≥ 10 mg/mL (22.32 mM) | Clear solution. | |

| 10% DMSO + 90% Corn Oil (in vivo) | ≥ 10 mg/mL (22.32 mM) | Clear solution. |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [3] |

| In Solvent | -80°C | 1 year | [3] |

Mechanism of Action and Signaling Pathway

This compound is a prototypical inhibitor of IRF5, a transcription factor that plays a critical role in the innate immune response.[4][5] The primary mechanism of action of this compound is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[3][4][5] This post-translational modification is a crucial step for the activation, dimerization, and nuclear translocation of IRF5, which are all necessary for its function as a transcriptional activator of target genes.

The signaling pathway affected by this compound is primarily the Toll-like receptor (TLR) pathway, particularly TLR7 and TLR9 which are implicated in the pathogenesis of SLE. Upon stimulation by their respective ligands (e.g., single-stranded RNA for TLR7 and CpG DNA for TLR9), TLRs initiate a signaling cascade that leads to the activation of kinases responsible for IRF5 phosphorylation. By inhibiting this phosphorylation step, this compound effectively blocks the downstream production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][6]

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has demonstrated potent inhibitory activity in various in vitro assays.

Table 4: In Vitro Activity of this compound

| Assay | Cell Type | Treatment | Result | Reference |

| IRF5 Phosphorylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 or 3 µM this compound for 30 min | Inhibition of IRF5 phosphorylation. | [4] |

| IRF5 Phosphorylation | Mouse Splenocytes | 1 or 3 µM this compound for 30 min | Inhibition of IRF5 phosphorylation. | [4] |

| Type I IFN Production | Human PBMCs stimulated with R-848 | 0-10 µM this compound for 30 min | IC50 of approximately 0.09 µM. | [3][4] |

| Type I IFN Gene Induction | Mouse Splenocytes stimulated with TLR7 or TLR9 ligands | Pretreatment with this compound | Remarkable weakening of Ifnb1 and Ifna gene induction. | [4] |

In Vivo Studies

The efficacy of this compound has been evaluated in a mouse model of systemic lupus erythematosus (SLE).

Table 5: In Vivo Activity of this compound in a Mouse Model of SLE

| Animal Model | Dosage and Administration | Key Findings | Reference |

| NZB/W F1 mice | 40.0 mg/kg, subcutaneous injection, once | Suppressed the exacerbation of autoantibody production. Suppressed splenomegaly and renal dysfunction. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes

-

Cell Preparation: Isolate human PBMCs from healthy donors or splenocytes from mice.

-

Pre-incubation: Pre-treat the cells with this compound (1 or 3 µM) or DMSO (vehicle control) for 30 minutes.

-

Stimulation: Stimulate the cells with a TLR7 agonist, such as R-848, to induce IRF5 phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates using Phos-tag SDS-PAGE, which allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts. Transfer the proteins to a membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for total IRF5. The phosphorylated form of IRF5 will appear as a band with reduced mobility compared to the non-phosphorylated form.

Measurement of Type I IFN Production by ELISA

-

Cell Culture: Plate human PBMCs and pre-treat with varying concentrations of this compound (0-10 µM) or DMSO for 30 minutes.

-

Stimulation: Stimulate the cells with R-848 for 24 hours to induce the production and secretion of type I IFNs.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for human IFN-α and IFN-β to quantify the concentration of these cytokines in the supernatants.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of type I IFN production.

In Vivo Mouse Model of Systemic Lupus Erythematosus

-

Animal Model: Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.

-

Treatment: Administer a single subcutaneous injection of this compound (40.0 mg/kg) or vehicle control.

-

Monitoring: Monitor disease progression by measuring parameters such as:

-

Autoantibody titers: Collect serum periodically and measure the levels of anti-dsDNA antibodies by ELISA.

-

Splenomegaly: Measure spleen weight at the end of the study.

-

Renal dysfunction: Assess kidney function by measuring proteinuria.

-

-

Data Analysis: Compare the disease parameters between the this compound-treated group and the control group to evaluate the therapeutic efficacy of the compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases driven by IRF5 hyperactivation. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of detailed experimental protocols make it a valuable tool for further research and development in the field of immunology and drug discovery. The data summarized in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of targeting the IRF5 signaling pathway.

References

- 1. | BioWorld [bioworld.com]

- 2. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of IFN-α production by real-time quantitative PCR (RT-qPCR) and ELISA. [bio-protocol.org]

- 6. This compound | Interferon IRF5 Inhibitor | TargetMol [targetmol.com]

YE6144 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE6144 is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the innate immune system.[1][2][3] IRF5 activation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target.[4] this compound exerts its inhibitory effect by selectively suppressing the phosphorylation of IRF5, a critical step for its activation and subsequent nuclear translocation.[1][2][4] This document provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data.

Core Mechanism of Action

This compound selectively inhibits the phosphorylation of IRF5.[1][4] This post-translational modification is essential for IRF5's function as a transcription factor that drives the expression of pro-inflammatory cytokines, including type I interferons (IFNs).[5] By preventing IRF5 phosphorylation, this compound effectively blocks its downstream signaling cascade.

Quantitative Inhibitory Profile

The primary target of this compound is the IRF5 pathway. The following table summarizes the known quantitative inhibitory data for this compound.

| Target Pathway/Process | Assay System | Readout | IC50 | Reference |

| Type I Interferon Production | R-848 stimulated human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α and IFN-β levels | ~0.09 µM | [1][4][6] |

| IRF5 Phosphorylation | R-848 stimulated human PBMCs | Phospho-IRF5 levels | 1 µM (concentration for inhibition) | [1][7] |

| IRF5 Phosphorylation | R-848 stimulated mouse splenocytes | Phospho-IRF5 levels | 3 µM (concentration for inhibition) | [1][7] |

Target Selectivity

A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects.

Selectivity against NF-κB Pathway

The activation of IRF5 and the transcription factor NF-κB can share common upstream signaling components, including the kinase IKKβ in the Toll-like receptor (TLR)-MyD88 pathway.[4][8] However, studies have demonstrated that this compound is highly selective for the IRF5 pathway over the NF-κB pathway. In human monocytes and plasmacytoid dendritic cells (pDCs), this compound substantially inhibits the nuclear translocation of IRF5 but has only a marginal inhibitory effect on the nuclear translocation of the NF-κB p65 subunit.[4] This suggests that this compound acts on a component of the signaling pathway that is specific to IRF5 activation or that it directly interferes with the IRF5 phosphorylation event in a manner that does not affect IKKβ's activity towards its other substrates like IκBα.

Kinome-wide Selectivity

As of the latest available information, a comprehensive, quantitative kinome-wide selectivity profile for this compound has not been publicly disclosed. Such a profile, typically generated through large-scale kinase panel screening, would provide detailed insights into the specificity of this compound against a broad range of kinases. The absence of this data means that the full off-target profile of this compound remains to be characterized.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to IRF5 activation and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.

IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)

This assay is used to directly measure the inhibitory effect of this compound on the phosphorylation of IRF5.

1. Cell Culture and Treatment:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are cultured in appropriate media.

-

Cells are pre-treated with this compound at desired concentrations (e.g., 1-3 µM) or vehicle (DMSO) for 30 minutes.[1][4]

-

Cells are then stimulated with a TLR7/8 agonist, such as R-848 (e.g., 3 µM), for 60 minutes to induce IRF5 phosphorylation.[4]

2. Cell Lysis:

-

After stimulation, cells are harvested and washed with cold PBS.

-

Cell pellets are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

3. Capillary-Based Immunoassay (e.g., Wes™ Simple Western):

-

Cell lysates are loaded into the capillaries of the automated western blotting system.

-

Proteins are separated by size through a stacking and separation matrix.

-

The separated proteins are immunoprobed with a primary antibody specific for phosphorylated IRF5 (p-IRF5).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

-

Antibodies against total IRF5 and a housekeeping protein (e.g., GAPDH) are used for normalization and as a loading control.[4]

-

The signal is quantified to determine the relative levels of p-IRF5 in this compound-treated versus control cells.

Type I Interferon Production Assay (ELISA)

This assay quantifies the functional consequence of IRF5 inhibition by measuring the production of type I interferons.

1. Cell Culture and Treatment:

-

Human PBMCs are cultured in a 96-well plate.

-

Cells are pre-treated with a dose range of this compound (e.g., 0.03-10 µM) or vehicle (DMSO) for 30 minutes.[4]

-

Cells are then stimulated with R-848 (e.g., 3 µM) for 24 hours to induce the production and secretion of type I IFNs.[4]

2. Supernatant Collection:

-

After the 24-hour incubation, the culture plates are centrifuged to pellet the cells.

-

The culture supernatant, containing the secreted cytokines, is carefully collected.

3. ELISA (Enzyme-Linked Immunosorbent Assay):

-

The concentrations of IFN-α and IFN-β in the culture supernatants are measured using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.

-

The intensity of the color is proportional to the concentration of the cytokine in the sample.

-

A standard curve is generated using recombinant cytokine standards to determine the absolute concentration of IFN-α and IFN-β in the samples.

4. Data Analysis:

-

The percentage of inhibition of type I IFN production is calculated for each concentration of this compound relative to the vehicle-treated control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[4]

Conclusion

This compound is a selective inhibitor of IRF5 phosphorylation, leading to the suppression of type I interferon production with an IC50 of approximately 0.09 µM. Its selectivity for the IRF5 pathway over the closely related NF-κB pathway is a key feature. While the detailed kinome-wide selectivity profile of this compound is not publicly available, the existing data strongly support its role as a valuable research tool for studying the physiological and pathological functions of IRF5 and as a prototypical molecule for the development of novel therapeutics for autoimmune diseases. Further characterization of its off-target activities will be crucial for its potential clinical translation.

References

- 1. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation [bio-protocol.org]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

YE6144: A Prototypical Inhibitor of IRF5 and its Role in Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule YE6144, a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5). It details its mechanism of action, its effects on innate immune signaling pathways, and summarizes key experimental data and protocols for its use in research settings. This document is intended for researchers, scientists, and professionals involved in drug development with an interest in innate immunity and autoimmune diseases.

Introduction to this compound and its Target: IRF5

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that plays a pivotal role in the innate immune system.[1][2] It is a key mediator downstream of Toll-like receptors (TLRs), particularly the endolysosomal TLRs 7, 8, and 9, which are responsible for recognizing viral and bacterial nucleic acids.[3] Upon activation, IRF5 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2][3] While essential for host defense against pathogens, dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and rheumatoid arthritis.[1][2][4]

This compound is a small-molecule compound that has been identified as a selective inhibitor of IRF5.[5][6] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6][7] By selectively targeting IRF5, this compound presents a promising therapeutic strategy for modulating aberrant innate immune responses in autoimmune and inflammatory disorders.[1][2]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on the innate immune system by specifically targeting the activation of IRF5. The key mechanistic steps are outlined below:

-

Inhibition of IRF5 Phosphorylation: this compound selectively suppresses the phosphorylation of IRF5.[5][6][7] This post-translational modification is essential for the activation of IRF5.

-

Blockade of Nuclear Translocation: By preventing phosphorylation, this compound effectively blocks the nuclear translocation of IRF5 in immune cells such as monocytes and plasmacytoid dendritic cells (pDCs).[7][8]

-

Selective Inhibition: While IRF5 and NF-κB share an upstream kinase, IKKβ, in the TLR-MyD88 signaling pathway, this compound demonstrates selectivity for IRF5.[7] The nuclear translocation of NF-κB is only marginally affected by this compound treatment.[1][7]

The signaling pathway illustrating the action of this compound is depicted in the following diagram:

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Stimulus | This compound Concentration | Result | Reference |

| IC50 of Type I IFN Production | Human PBMCs | R-848 | ~0.09 µM | Dose-dependent decrease in IFN-β and IFN-α production.[7][8] | [7],[8] |

| IRF5 Phosphorylation Inhibition | Human PBMCs | R-848 (3 µM) | 1 µM | Inhibition of IRF5 phosphorylation.[5][7][9] | [5],[7],[9] |

| IRF5 Phosphorylation Inhibition | Mouse Splenocytes | R-848 (3 µM) | 3 µM | Inhibition of IRF5 phosphorylation.[5][7][9] | [5],[7],[9] |

| Type I IFN Gene Expression | Mouse Splenocytes | TLR7/9 Ligands | 3 µM | Weakened induction of Ifnb1 and Ifna genes.[7][9] | [7],[9] |

| IRF5 Nuclear Translocation | Human Monocytes & pDCs | R-848 (3 µM) | 1 µM | Substantial inhibition of IRF5 nuclear translocation.[7] | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration | Key Outcomes | Reference |

| NZB/W F1 Mouse Model of SLE | 40.0 mg/kg | Subcutaneous injection, once | Suppressed exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[5][9] | [5],[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the activity of this compound.

This protocol is designed to assess the direct inhibitory effect of this compound on IRF5 phosphorylation in primary immune cells.

-

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Mouse splenocytes are isolated from wild-type mice.

-

-

Pre-treatment with this compound:

-

Stimulation:

-

Analysis:

This protocol quantifies the downstream functional consequence of IRF5 inhibition by measuring the production of type I interferons.

-

Cell Culture and Pre-treatment:

-

Stimulation:

-

Analysis:

This protocol evaluates the effect of this compound on the transcription of type I interferon genes.

-

Cell Culture and Pre-treatment:

-

Stimulation:

-

Cells are stimulated with various TLR ligands such as poly(U) (TLR7), R-848 (TLR7), CpG-A (TLR9), or CpG-B (TLR9) for a specified period.[7]

-

-

Analysis:

-

Total RNA is isolated from the cells.

-

The expression levels of Ifnb1 and Ifna are quantified by RT-qPCR.[4]

-

Conclusion

This compound is a valuable research tool for studying the role of IRF5 in innate immunity. Its selective inhibition of IRF5 phosphorylation provides a specific means to probe the downstream consequences of this signaling pathway. The data summarized in this guide highlight the potential of targeting IRF5 as a therapeutic strategy for autoimmune diseases characterized by IRF5 hyperactivation. The detailed experimental protocols provide a foundation for further investigation into the biological effects of this compound and the broader role of IRF5 in health and disease.

References

- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 3. IRF5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Whitepaper: YE6144, a Prototypical IRF5 Inhibitor, and its Impact on Type I Interferon Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The type I interferon (IFN) signaling pathway is a cornerstone of the innate immune response, crucial for host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE). Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor mediating the production of pro-inflammatory cytokines and type I IFNs downstream of Toll-like receptor (TLR) signaling. This document provides a technical overview of YE6144, a small-molecule inhibitor that selectively targets IRF5. We detail its mechanism of action, present its quantitative effects on type I IFN production, outline key experimental protocols for its evaluation, and visualize the relevant biological pathways and workflows.

The Role of IRF5 in Type I Interferon Signaling

Type I interferons (IFN-α and IFN-β) are potent cytokines that initiate a powerful antiviral and immunomodulatory state. Their production is triggered when pattern recognition receptors (PRRs), such as endosomal Toll-like receptors (TLR7, TLR8, TLR9) or the cytosolic DNA sensor cGAS, detect pathogen-associated molecular patterns (PAMPs).

Upon activation, these PRRs initiate distinct but converging signaling cascades. The TLR-MyD88 pathway, in particular, heavily relies on the activation of specific kinases that phosphorylate latent transcription factors.[1] Among these, IRF5 is pivotal for producing pro-inflammatory cytokines and type I IFNs.[1][2] In contrast, the cGAS-STING pathway primarily activates IRF3 to drive IFN-β transcription.[3][4] Activated IRF5 forms homodimers, translocates to the nucleus, and binds to the promoters of target genes, including IFNA and IFNB.[1][2] Given its central role, especially in TLR-driven inflammation, IRF5 has become a promising therapeutic target for autoimmune diseases characterized by an overactive type I IFN signature.[1][5]

Once produced, type I IFNs bind to the heterodimeric IFN-α/β receptor (IFNAR) on cell surfaces. This engagement activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6] Receptor-associated kinases JAK1 and TYK2 phosphorylate STAT1 and STAT2, which then associate with IRF9 to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6] ISGF3 translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in gene promoters, and drives the expression of hundreds of IFN-stimulated genes (ISGs) that establish the antiviral and inflammatory state.[6]

This compound: A Selective Inhibitor of IRF5 Phosphorylation

This compound is a prototypical small-molecule inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[1][9] This action prevents the downstream dimerization and nuclear translocation of IRF5, thereby blocking the transcription of its target genes, including type I IFNs.[1][9] Studies have shown that this compound substantially inhibits IRF5 nuclear translocation in monocytes and plasmacytoid dendritic cells (pDCs).[9] Importantly, it has demonstrated selectivity, as the activation of NF-κB, which shares upstream kinases with IRF5, was only marginally inhibited in monocytes and was unchanged in pDCs following treatment.[1][9]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several key in vitro and in vivo experiments. The data below are compiled from studies using human peripheral blood mononuclear cells (PBMCs), mouse splenocytes, and a mouse model of SLE.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Stimulant | Value | Effect | Citation |

| IC₅₀ | Human HC PBMCs | R-848 (3 µM) | ~0.09 µM | Inhibition of IFN-α and IFN-β production | [5][7][9][10] |

| Effective Conc. | Human HC PBMCs | R-848 (3 µM) | 1 µM | Inhibition of IRF5 phosphorylation | [7][9][10][11] |

| Effective Conc. | Mouse WT Splenocytes | R-848 (3 µM) | 3 µM | Inhibition of IRF5 phosphorylation | [7][9][10][11] |

| Effective Conc. | Mouse WT Splenocytes | Various | 3 µM | Weakened induction of Ifnb1 and Ifna genes | [9][10] |

Table 2: In Vivo Administration of this compound

| Parameter | Animal Model | Dosage | Administration | Effect | Citation |

| Dosage | NZB/W F1 Mouse (SLE model) | 40.0 mg/kg | Subcutaneous (s.c.), once | Suppressed autoantibody production, splenomegaly, and renal dysfunction | [7][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.

Protocol 1: Inhibition of IRF5 Phosphorylation in PBMCs

This protocol is adapted from studies measuring the direct inhibitory effect of this compound on its target.[9][11]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Pre-treatment: Seed the PBMCs and pre-treat with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 30 minutes.

-

Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R-848 (e.g., at 3 µM), for 60 minutes to induce IRF5 phosphorylation.

-

Lysis: Lyse the cells and collect the total protein.

-

Analysis: Analyze cell lysates via a capillary-based immunoassay (e.g., Wes) or standard Western Blot. Use antibodies against phospho-IRF5, total IRF5, and a loading control like GAPDH.

Protocol 2: Measurement of Type I IFN Production by ELISA

This protocol quantifies the functional downstream consequence of IRF5 inhibition.[9][11]

-

Cell Culture and Treatment: Isolate and culture human PBMCs as described above. Pre-treat cells with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle for 30 minutes.

-

Stimulation: Stimulate the cells with R-848 (3 µM) for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the culture supernatants.

-

ELISA: Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN concentration against the logarithmic concentration of this compound. Use a four-parameter log-logistic model to calculate the IC₅₀ value.

Protocol 3: Analysis of Type I IFN Gene Expression by RT-qPCR

This protocol assesses the effect of this compound at the transcriptional level in mouse cells.[9][11]

-

Cell Isolation: Prepare splenocytes from wild-type mice.

-

Treatment and Stimulation: Pre-treat splenocytes with this compound (3 µM) or DMSO for 30 minutes. Stimulate the cells with TLR7 ligands (e.g., R-848, poly(U)) or TLR9 ligands (e.g., CpG-A/B ODNs) for a specified period (e.g., 4-8 hours).

-

RNA Isolation: Isolate total RNA from the splenocytes using a suitable kit.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using specific primers for mouse Ifnb1, Ifna (pan-subtype), and a housekeeping gene (e.g., Actb).

-

Analysis: Calculate the relative expression of target genes using the ΔΔCt method.

Conclusion and Future Directions

This compound serves as a potent and selective inhibitor of IRF5, effectively reducing the production of type I interferons by blocking the phosphorylation of its target. With an in vitro IC₅₀ of approximately 0.09 µM for IFN inhibition and demonstrated efficacy in a preclinical model of lupus, this compound validates IRF5 as a druggable target for autoimmune diseases.[7][9]

Further research should aim to elucidate the precise kinase(s) inhibited by this compound that are responsible for IRF5 phosphorylation. While its selectivity against NF-κB activation is promising, comprehensive kinome screening and off-target profiling are necessary steps for clinical development. Optimizing the compound's structure could further improve its potency and pharmacokinetic properties, paving the way for novel therapeutics designed to quell the aberrant type I interferon signature that drives autoimmunity.[9]

References

- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

YE6144: A Technical Guide to a Novel IRF5 Inhibitor in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) has emerged as a critical node in the inflammatory signaling pathways that drive a number of autoimmune diseases. Its role in the production of type I interferons (IFNs) and other pro-inflammatory cytokines makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of YE6144, a novel small-molecule inhibitor of IRF5, for researchers and drug development professionals. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to IRF5 in Autoimmunity

Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response.[1][2] Dysregulation of IRF5 activity is strongly associated with the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome.[3] IRF5 is a key mediator downstream of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are often implicated in the recognition of self-nucleic acids in autoimmune conditions. Upon activation, IRF5 translocates to the nucleus and drives the transcription of genes encoding type I IFNs (IFN-α/β) and a range of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This cascade of inflammatory mediators contributes to the chronic inflammation and tissue damage characteristic of autoimmune diseases.

This compound: A Selective IRF5 Inhibitor

This compound is a small-molecule compound identified as a selective inhibitor of IRF5.[5][6][7] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6] By preventing IRF5 phosphorylation, this compound effectively blocks its ability to initiate the transcription of downstream inflammatory genes.[5][8] A key advantage of this compound is its selectivity for IRF5, with minimal effects on the activation of other transcription factors such as NF-κB, which is also involved in inflammatory responses.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Type I IFN (IFN-β and IFN-α) Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | R-848 (TLR7/8 agonist) | 0.09 µM | [5][6][8] |

Table 2: In Vivo Efficacy of this compound in a Murine SLE Model (NZB/W F1 mice)

| Outcome Measure | Treatment | Result | Reference |

| Anti-dsDNA autoantibody production | This compound | Significant suppression | [2][9] |

| Splenomegaly | This compound | Significant suppression | [2][9] |

| Renal Dysfunction (Proteinuria) | This compound | Significant suppression | [2][9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the IRF5 signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

In Vitro Inhibition of Type I Interferon Production

This protocol details the assessment of this compound's ability to inhibit the production of type I interferons in human peripheral blood mononuclear cells (PBMCs).

Protocol Steps:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Pre-treatment: Pre-treat the PBMCs with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.[9][10]

-

Stimulation: Stimulate the pre-treated cells with a TLR7/8 agonist, such as R-848 (3 µM), for 24 hours to induce type I interferon production.[9][10]

-

Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.

-

ELISA: Quantify the concentrations of IFN-α and IFN-β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

-

Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of this compound.[11]

Assessment of IRF5 Phosphorylation and Nuclear Translocation

This protocol describes the methods to evaluate the direct effect of this compound on IRF5 activation.

Protocol Steps:

-

Cell Treatment: Pre-treat human PBMCs or mouse splenocytes with this compound (e.g., 1-3 µM) or DMSO for 30 minutes, followed by stimulation with R-848 (3 µM) for 60 minutes.[9][10]

-

Cell Lysis and Western Blotting (for Phosphorylation):

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated IRF5 (p-IRF5) and total IRF5.

-

Use a loading control, such as GAPDH, to ensure equal protein loading.

-

Detect the protein bands using a suitable secondary antibody and chemiluminescence.

-

-

Immunofluorescence and Microscopy (for Nuclear Translocation):

-

After treatment, fix and permeabilize the cells.

-

Stain the cells with an antibody against IRF5 and a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of IRF5 using fluorescence microscopy.

-

Quantify the nuclear translocation of IRF5 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

-

In Vivo Efficacy in a Murine Model of SLE

This protocol outlines the general procedure for evaluating the therapeutic potential of this compound in the NZB/W F1 mouse model of SLE.

Protocol Steps:

-

Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease that closely resembles human SLE.

-

Treatment Regimen: Begin treatment with this compound or a vehicle control before or after the onset of disease, depending on the study design. Administration can be via subcutaneous injection or other appropriate routes.[2][9]

-

Monitoring of Disease Progression:

-

Autoantibody Levels: Collect blood samples periodically and measure the levels of serum anti-double-stranded DNA (dsDNA) IgG antibodies using ELISA.[9]

-

Renal Function: Monitor for proteinuria regularly as an indicator of kidney damage.

-

-

Endpoint Analysis:

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases by selectively targeting the IRF5 signaling pathway. The preclinical data demonstrate its potent in vitro activity and in vivo efficacy in a relevant disease model. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other IRF5 inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and IRF5, exploring its efficacy in other autoimmune disease models, and ultimately translating these promising preclinical findings into clinical development.

References

- 1. Interferon regulatory factor signaling in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interferon regulatory factor 5 in human autoimmunity and murine models of autoimmune disease. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 3. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

- 4. rheumres.org [rheumres.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. | BioWorld [bioworld.com]

- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Selective IRF5 Inhibitor YE6144: A Technical Guide to its Interaction with TLR7/9 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule YE6144 and its mechanism of action in the context of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. This document details the molecular interactions, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of this compound.

Executive Summary